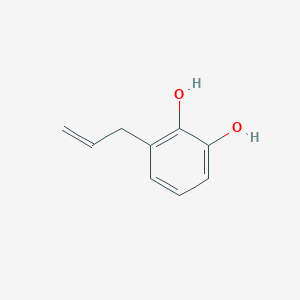
Allylpyrocatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylpyrocatechol is an antioxidant, attenuating collagen-induced arthritis via attenuation of oxidative stress secondary to modulation of the MAPK, JAK/STAT, and Nrf2/HO-1 pathways.
Applications De Recherche Scientifique
Antibacterial Applications
APC has demonstrated significant antibacterial properties, particularly against oral pathogens. Studies have reported its effectiveness against strains such as Streptococcus sanguinis, Streptococcus mutans, and Candida albicans.
- In Vitro Studies : A study showed that APC exhibited an inhibition zone of 11.85 mm against S. sanguinis at a concentration of 1%, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 39.1 μg/mL and 78.1 μg/mL, respectively .
- Mechanism of Action : APC's antibacterial action is primarily attributed to its ability to inhibit the MurA enzyme, crucial for bacterial cell wall synthesis . In silico docking studies indicated that APC derivatives have binding affinities stronger than traditional antibiotics like fosfomycin .
Table 1: Antibacterial Activity of this compound
| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Streptococcus sanguinis | 11.85 | 39.1 | 78.1 |
| Streptococcus mutans | Not specified | 400 | Not specified |
| Candida albicans | Not specified | Not specified | Not specified |
Antifungal Applications
APC has shown promising antifungal activity, particularly against Candida albicans.
- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : Research indicated that APC's low water solubility limits its clinical use. However, formulation into SNEDDS improved its solubility and maintained antifungal efficacy comparable to nystatin .
Table 2: Antifungal Activity of this compound
| Fungal Strain | Concentration (mg/mL) | Efficacy Comparison |
|---|---|---|
| Candida albicans | 1 | Similar to nystatin |
Antioxidant Properties
APC exhibits notable antioxidant activity, which contributes to its anti-inflammatory effects.
- Mechanism : It reduces oxidative stress by decreasing reactive oxygen species generation in macrophages . This property is essential for its protective role against gastric ulcers induced by indomethacin, as it enhances mucin production and reduces oxidative damage .
Table 3: Antioxidant Activity of this compound
| Parameter | Effect Observed |
|---|---|
| Reactive Oxygen Species Reduction | Significant decrease |
| Mucin Production | Enhanced |
Anti-inflammatory Applications
The anti-inflammatory potential of APC has been linked to its antioxidant properties.
- Gastric Ulcer Protection : In animal models, APC demonstrated a protective effect against indomethacin-induced gastric ulcers through its antioxidative properties and mucin enhancement capabilities .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of APC was tested against various oral pathogens. The results confirmed its potent inhibitory effects, particularly against S. sanguinis, establishing APC as a viable candidate for developing natural antibacterial agents.
Case Study 2: Formulation Development
The development of SNEDDS for APC marked a significant advancement in enhancing its bioavailability for antifungal applications. This formulation not only improved solubility but also retained effective antifungal activity against C. albicans, showcasing the potential for clinical applications in treating oral infections.
Propriétés
Numéro CAS |
1125-74-2 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-prop-2-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,10-11H,1,4H2 |
Clé InChI |
PARWTEYYJSDGQM-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C(=CC=C1)O)O |
SMILES canonique |
C=CCC1=C(C(=CC=C1)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Allylpyrocatechol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















